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molecular formula C15H17F2NO4 B8384746 Ethyl 3-dimethylamino-2-(2,4-difluoro-3-methoxybenzoyl)acrylate

Ethyl 3-dimethylamino-2-(2,4-difluoro-3-methoxybenzoyl)acrylate

Cat. No. B8384746
M. Wt: 313.30 g/mol
InChI Key: FGVPLQCIMOOMGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07915418B2

Procedure details

To 10.0 g of 2,4-difluoro-3-methoxybenzoic acid was added 40 mL of tetrahydrofuran. To this solution was added 0.4 mL of N,N-dimethylformamide, and then 8 mL of thionyl chloride was added dropwise with stirring to this mixture at room temperature. After completion of the dropwise addition, Dimroth condenser was installed, and the mixture was heated under reflux for 2 hours. After allowing the reaction mixture to cool, the solvent was distilled away. The resulting acid chloride was dissolved in 40 mL of tetrahydrofuran, and 12 ml of triethylamine was added to this solution and the mixture was stirred. After 30 minutes, 8.37 g of ethyl N,N-dimethylaminoacrylate was added dropwise, and after completing the dropwise addition, the mixture was heated under reflux for 2 hours. After completion of the reaction, the precipitated solid was removed by suction filtration, and the filtrate was concentrated under reduced pressure to obtain 23.3 g of the desired title compound as a dark brown oily compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
0.4 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]([O:11][CH3:12])=[C:9]([F:13])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.[O:14]1[CH2:18][CH2:17][CH2:16][CH2:15]1.S(Cl)(Cl)=[O:20].[CH3:23][N:24]([CH3:27])[CH:25]=O>>[CH3:23][N:24]([CH3:27])[CH:25]=[C:16]([C:4](=[O:6])[C:3]1[CH:7]=[CH:8][C:9]([F:13])=[C:10]([O:11][CH3:12])[C:2]=1[F:1])[C:15]([O:14][CH2:18][CH3:17])=[O:20]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=CC(=C1OC)F
Name
Quantity
40 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0.4 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring to this mixture at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the dropwise addition, Dimroth condenser
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled away
DISSOLUTION
Type
DISSOLUTION
Details
The resulting acid chloride was dissolved in 40 mL of tetrahydrofuran
ADDITION
Type
ADDITION
Details
12 ml of triethylamine was added to this solution
STIRRING
Type
STIRRING
Details
the mixture was stirred
ADDITION
Type
ADDITION
Details
8.37 g of ethyl N,N-dimethylaminoacrylate was added dropwise
ADDITION
Type
ADDITION
Details
the dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the precipitated solid was removed by suction filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN(C=C(C(=O)OCC)C(C1=C(C(=C(C=C1)F)OC)F)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 23.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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